molecular formula C18H16N4O4 B6462890 4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2549066-48-8

4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No.: B6462890
CAS No.: 2549066-48-8
M. Wt: 352.3 g/mol
InChI Key: YRQNHQPYPXHRSC-UHFFFAOYSA-N
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Description

4-({1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a structurally complex heterocyclic compound featuring three key components:

  • A 1,2-benzoxazole ring, a fused heterocycle known for its electron-withdrawing properties and role in enhancing metabolic stability in drug candidates.
  • An azetidine (4-membered nitrogen-containing ring) linked to the benzoxazole via an acetyl group. Azetidines are valued for their conformational rigidity and bioavailability.
  • A pyridine-2-carboxamide moiety, which provides hydrogen-bonding capabilities and influences target selectivity.

Properties

IUPAC Name

4-[1-[2-(1,2-benzoxazol-3-yl)acetyl]azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c19-18(24)15-7-11(5-6-20-15)25-12-9-22(10-12)17(23)8-14-13-3-1-2-4-16(13)26-21-14/h1-7,12H,8-10H2,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQNHQPYPXHRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)OC4=CC(=NC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its benzoxazole-azetidine-pyridine carboxamide triad. Below is a comparative analysis with structurally related analogs, highlighting key differences in substituents, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Biological Activity Source
4-({1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide Benzoxazole + azetidine + pyridine carboxamide Acetyl linker, ether bond Potential enzyme inhibition (hypothesized) Target compound
4-{[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide Pyrimidine + azetidine + pyridine carboxamide Cyclobutyl group, pyrimidine ring Antimicrobial activity (demonstrated)
4-({1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide Pyrazole sulfonyl + azetidine + pyridine carboxamide Sulfonyl group, trimethylpyrazole Kinase inhibition (theorized)
1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(piperidin-1-yl)ethyl]piperidine-4-carboxamide Oxadiazole + piperidine + pyridine Fluorophenyl, piperidine ethyl Unspecified, but oxadiazoles often show anti-inflammatory activity
N-[1-(Pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine Pyridine carbonyl + azetidine + pyrimidine Carbonyl linker, pyrimidine amine Anticancer (in vitro studies)

Key Findings:

Benzoxazole vs. Oxadiazole/Oxazole Derivatives The benzoxazole core in the target compound may confer greater metabolic stability compared to oxadiazole-containing analogs (e.g., ), as benzoxazoles are less prone to oxidative degradation.

Azetidine Rigidity vs. Piperidine/Pyrimidine Flexibility The azetidine ring’s rigidity in the target compound may improve target selectivity over flexible piperidine-based analogs (e.g., ), which can adopt multiple conformations and bind non-specifically .

Compounds with sulfonyl or cyclobutyl groups (e.g., ) exhibit varied solubility and bioavailability profiles, suggesting the target compound’s acetyl linker may balance lipophilicity and aqueous solubility.

Biological Activity Trends

  • Azetidine-pyridine hybrids (e.g., ) are frequently investigated as kinase or protease inhibitors, implying the target compound may share similar mechanistic pathways.
  • Benzoxazole-containing compounds (e.g., ) are associated with antimicrobial and anticancer activity, though specific data for the target compound remains speculative.

Uniqueness of the Target Compound:

The fusion of benzoxazole (electron-deficient aromatic system) with azetidine (strain-driven reactivity) and pyridine carboxamide (hydrogen-bonding motif) creates a multifunctional scaffold.

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